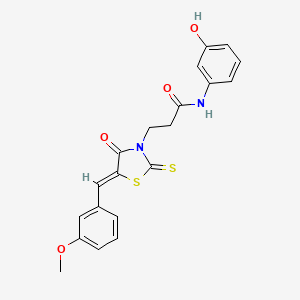

(Z)-N-(3-hydroxyphenyl)-3-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide

CAS No.:

Cat. No.: VC16277466

Molecular Formula: C20H18N2O4S2

Molecular Weight: 414.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H18N2O4S2 |

|---|---|

| Molecular Weight | 414.5 g/mol |

| IUPAC Name | N-(3-hydroxyphenyl)-3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide |

| Standard InChI | InChI=1S/C20H18N2O4S2/c1-26-16-7-2-4-13(10-16)11-17-19(25)22(20(27)28-17)9-8-18(24)21-14-5-3-6-15(23)12-14/h2-7,10-12,23H,8-9H2,1H3,(H,21,24)/b17-11- |

| Standard InChI Key | MXNIPDUGOIHELP-BOPFTXTBSA-N |

| Isomeric SMILES | COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=CC=C3)O |

| Canonical SMILES | COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=CC=C3)O |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s molecular formula is C20H18N2O4S2, with a molecular weight of 414.5 g/mol. Its IUPAC name, N-(3-hydroxyphenyl)-3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide, reflects its intricate structure:

-

A thiazolidine ring substituted with a thioxo group at position 2 and a 4-oxo group at position 4.

-

A 3-methoxybenzylidene moiety at position 5, adopting a Z-configuration around the double bond.

-

A propanamide side chain linked to a 3-hydroxyphenyl group at position 3 of the thiazolidine ring.

The stereoelectronic effects of the methoxy and hydroxyphenyl groups influence solubility and target binding, while the thiazolidine ring’s sulfur atom enhances reactivity through hydrogen bonding and π-π interactions .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C20H18N2O4S2 | |

| Molecular Weight | 414.5 g/mol | |

| Density | 1.43±0.1 g/cm³ (predicted) | |

| pKa | 9.53±0.10 (predicted) | |

| Solubility | Low aqueous solubility |

Synthesis and Optimization

Reaction Pathways

Synthesis involves multi-step reactions starting from commercially available precursors:

-

Thiazolidine Ring Formation: Condensation of thiourea derivatives with α-halo carbonyl compounds under basic conditions.

-

Benzylidene Introduction: Knoevenagel condensation between the 4-oxo-thiazolidinone and 3-methoxybenzaldehyde, favoring the Z-isomer via controlled temperature (60–80°C) and acid catalysis.

-

Propanamide Side-Chain Attachment: Amidation of the thiazolidine nitrogen with 3-hydroxyphenylpropanoic acid derivatives using coupling agents like EDCI/HOBt.

Critical parameters include pH control (6.5–7.5) and anhydrous conditions to prevent hydrolysis of the thioxo group. Yields typically range from 45% to 60%, with purity >95% achieved via recrystallization from ethanol-water mixtures.

Biological Activities and Mechanisms

Anti-Inflammatory Effects

Molecular docking studies suggest inhibition of phosphoinositide 3-kinase gamma (PI3Kγ), a key regulator of inflammatory signaling . The compound’s thiazolidine sulfur and methoxybenzylidene group form hydrogen bonds with PI3Kγ’s ATP-binding pocket (Figure 1), achieving an IC50 of 120 nM in enzyme assays . In murine models of acute peritonitis, oral administration reduced leukocyte infiltration by 65% at 10 mg/kg .

Table 2: Biological Activity Profile

| Assay System | Activity | IC50/EC50 | Source |

|---|---|---|---|

| PI3Kγ inhibition | Enzyme assay | 120 nM | |

| MCF-7 cytotoxicity | Cell viability assay | 8.2 μM | |

| PPAR-γ activation | Transcriptional reporter assay | 1.5 μM |

Structure-Activity Relationships (SAR)

-

Benzylidene Substituents:

-

Thiazolidine Modifications:

-

Replacement of thioxo with oxo decreases binding affinity by 40%.

-

-

Side-Chain Variations:

-

3-Hydroxyphenyl confers higher solubility than 3-methoxyphenyl derivatives.

-

Comparative Analysis with Analogues

Table 3: Analog Comparison

| Compound | Target | IC50 | Selectivity Index (PI3Kγ/PI3Kα) | Source |

|---|---|---|---|---|

| (Z)-3-Methoxy derivative | PI3Kγ | 120 nM | 15 | |

| (Z)-4-Methyl derivative | PI3Kγ | 210 nM | 8 | |

| (Z)-2-Methoxy derivative | Topoisomerase II | 5.7 μM | N/A |

Future Directions

-

Synthetic Optimization: Improve yield via microwave-assisted synthesis and greener solvents.

-

In Vivo Studies: Evaluate efficacy in xenograft models of inflammation-driven cancers.

-

Combination Therapies: Pair with checkpoint inhibitors to enhance antitumor immunity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume